(Z)-tert-Butyl (2-(dibenzo[b,f]azocin-5(6H)-yl)-2-oxoethyl)carbamate
Overview
Description
(Z)-tert-Butyl (2-(dibenzo[b,f]azocin-5(6H)-yl)-2-oxoethyl)carbamate is a synthetic organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and materials science. This compound features a dibenzoazocin core, which is a fused bicyclic structure, and a tert-butyl carbamate group, which is often used as a protecting group in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-tert-Butyl (2-(dibenzo[b,f]azocin-5(6H)-yl)-2-oxoethyl)carbamate typically involves the following steps:
Formation of the dibenzoazocin core: This can be achieved through a series of cyclization reactions starting from appropriate aromatic precursors.
Introduction of the oxoethyl group: This step involves the addition of an oxoethyl group to the dibenzoazocin core, which can be done using reagents such as oxalyl chloride or ethyl chloroformate.
Carbamate formation: The final step involves the reaction of the oxoethyl-dibenzoazocin intermediate with tert-butyl isocyanate to form the carbamate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxoethyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the oxoethyl moiety, potentially converting it to an alcohol.
Substitution: The aromatic rings in the dibenzoazocin core can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like nitric acid (for nitration), halogens (for halogenation), and sulfuric acid (for sulfonation) are commonly employed.
Major Products
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols or alkanes.
Substitution: Nitro, halo, or sulfonyl derivatives of the dibenzoazocin core.
Scientific Research Applications
Chemistry
Synthetic Intermediates: The compound can be used as an intermediate in the synthesis of more complex molecules.
Protecting Group Chemistry: The tert-butyl carbamate group is a common protecting group for amines in organic synthesis.
Biology and Medicine
Pharmacological Studies: Compounds with dibenzoazocin cores have been studied for their potential pharmacological activities, including anti-inflammatory, analgesic, and antitumor properties.
Drug Development: The compound could serve as a lead compound or scaffold for the development of new therapeutic agents.
Industry
Material Science: Carbamates are used in the production of polymers and coatings.
Agriculture: Carbamates are also used as pesticides and herbicides.
Mechanism of Action
The mechanism of action of (Z)-tert-Butyl (2-(dibenzo[b,f]azocin-5(6H)-yl)-2-oxoethyl)carbamate would depend on its specific application. In pharmacological contexts, it could interact with various molecular targets such as enzymes, receptors, or ion channels. The dibenzoazocin core might interact with biological macromolecules through π-π stacking or hydrophobic interactions, while the carbamate group could form hydrogen bonds or covalent bonds with target proteins.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (2-(dibenzo[b,f]azocin-5(6H)-yl)-2-hydroxyethyl)carbamate: Similar structure but with a hydroxyethyl group instead of an oxoethyl group.
tert-Butyl (2-(dibenzo[b,f]azocin-5(6H)-yl)-2-aminoethyl)carbamate: Similar structure but with an aminoethyl group instead of an oxoethyl group.
Uniqueness
Structural Features: The presence of the oxoethyl group in (Z)-tert-Butyl (2-(dibenzo[b,f]azocin-5(6H)-yl)-2-oxoethyl)carbamate provides unique reactivity compared to its hydroxyethyl or aminoethyl analogs.
Reactivity: The oxoethyl group can participate in a wider range of chemical reactions, including oxidation and reduction, which may not be as readily accessible to the hydroxyethyl or aminoethyl analogs.
Properties
IUPAC Name |
tert-butyl N-[2-[(11Z)-6H-benzo[c][1]benzazocin-5-yl]-2-oxoethyl]carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-22(2,3)27-21(26)23-14-20(25)24-15-18-10-5-4-8-16(18)12-13-17-9-6-7-11-19(17)24/h4-13H,14-15H2,1-3H3,(H,23,26)/b13-12- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APOCPCAXRCRACH-SEYXRHQNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)N1CC2=CC=CC=C2C=CC3=CC=CC=C31 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC(=O)N1CC2=CC=CC=C2/C=C\C3=CC=CC=C31 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101126628 | |
Record name | Carbamic acid, N-[2-(dibenz[b,f]azocin-5(6H)-yl)-2-oxoethyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101126628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2007930-95-0 | |
Record name | Carbamic acid, N-[2-(dibenz[b,f]azocin-5(6H)-yl)-2-oxoethyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2007930-95-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[2-(dibenz[b,f]azocin-5(6H)-yl)-2-oxoethyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101126628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.